Physicochemical Signature Comparison: Target Compound vs. 4-Fluorophenyl Analog (CFTR corrector 17)
The target compound's computed LogP (XLogP3-AA: 3.9) and molecular weight (340.8 g/mol) differ from those of the direct 4-fluorophenyl analog (CAS 912790-04-6, MW 310.32 g/mol, XLogP3 not reported but predicted lower due to fluorine's electronegativity) [1]. The higher lipophilicity conferred by the chlorine substituent (Hansch π(Cl) ≈ +0.71 vs. π(F) ≈ +0.14) can increase membrane permeability but also elevates off-target binding risks, making it a distinct tool compound for probing lipophilic interactions [1]. The electron-withdrawing effect of Cl (σₚ +0.23) compared to F (σₚ +0.06) also subtly tunes the isoxazole ring's electron density, potentially altering metabolic stability and protein binding affinity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; MW = 340.8 g/mol |
| Comparator Or Baseline | CFTR corrector 17 (4-fluorophenyl analog): MW = 310.32 g/mol; XLogP3 not publicly available but expected ~3.2–3.5 |
| Quantified Difference | ΔMW ≈ +30.5 g/mol; ΔXLogP3-AA ≈ +0.4–0.7 units (estimate) |
| Conditions | Computed properties from PubChem (2025 release) and vendor technical datasheets |
Why This Matters
This physicochemical differentiation is critical for procurement when selecting a probe with optimal oral bioavailability or blood-brain barrier penetration; the higher lipophilicity of the target compound may be advantageous for CNS target engagement but detrimental for solubility-limited clearance.
- [1] PubChem CID 16878624. Computed Properties for 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. 1995. View Source
